4-Amino-2-chloro-5-methylphenol hydrochloride

Vue d'ensemble

Description

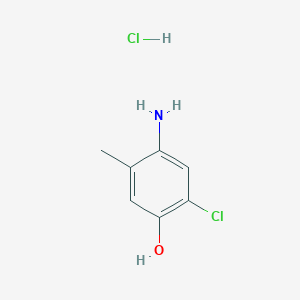

4-Amino-2-chloro-5-methylphenol hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of phenol, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-methylphenol hydrochloride typically involves the chlorination of 4-amino-2-methylphenol. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination of the phenol ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to optimize the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-chloro-5-methylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenol derivatives.

Applications De Recherche Scientifique

4-Amino-2-chloro-5-methylphenol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Amino-2-chloro-5-methylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include the formation of covalent bonds with active sites on enzymes or the modulation of receptor activity through non-covalent interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2-chlorophenol: Lacks the methyl group, resulting in different chemical properties and reactivity.

4-Amino-2-methylphenol: Lacks the chlorine atom, affecting its chemical behavior and applications.

2-Amino-4-chlorophenol: The position of the amino and chlorine groups is different, leading to variations in reactivity and applications.

Uniqueness

4-Amino-2-chloro-5-methylphenol hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in industrial processes.

Activité Biologique

4-Amino-2-chloro-5-methylphenol hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of phenol, characterized by an amino group, a chlorine atom, and a methyl group on the benzene ring. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes.

The synthesis of this compound typically involves the chlorination of 4-amino-2-methylphenol in the presence of hydrochloric acid. The reaction conditions are carefully controlled to ensure high yield and purity. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can lead to the formation of several derivatives with distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or activator of enzymatic reactions. This duality is significant in understanding its potential therapeutic applications. For instance, it may form covalent bonds with active sites on enzymes or modulate receptor activity through non-covalent interactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, certain analogues have shown potent inhibitory effects against human adenovirus (HAdV), with selectivity indexes greater than 100 and low micromolar potency. These findings suggest that derivatives of this compound could be developed as antiviral agents targeting viral DNA replication processes .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial enzyme functions.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rats have established an LD50 between 1539 and 2000 mg/kg for males and greater than 2000 mg/kg for females. Genotoxicity studies indicate that while the compound may exhibit mutagenic properties under certain conditions, it does not consistently induce mutations across various test systems .

Case Studies

Several case studies have documented the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that specific analogues derived from this compound exhibited significant antiviral activity against HAdV, with one analogue showing an IC50 value of 0.27 μM and low cytotoxicity (CC50 = 156.8 μM) in vitro .

- Antibacterial Activity : Another investigation reported that derivatives of this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multi-drug resistant organisms.

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-2-chlorophenol | Lacks methyl group | Moderate antimicrobial |

| 4-Amino-2-methylphenol | Lacks chlorine atom | Limited antiviral activity |

| 2-Amino-4-chlorophenol | Different positioning of functional groups | Varies in reactivity |

| 4-Amino-2-chloro-5-methylphenol HCl | Unique arrangement enhances reactivity | Broad spectrum (antiviral & antibacterial) |

Propriétés

IUPAC Name |

4-amino-2-chloro-5-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDHUKULTOVSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225147-61-3 | |

| Record name | 4-amino-2-chloro-5-methylphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.